Bryostatin 13

Antineoplastic activity P388 leukemia ED50 comparison

Bryostatin 13 is a 20-desoxybryostatin belonging to the bryostatin family of macrocyclic lactones, originally isolated from the marine bryozoan Bugula neritina. Like other bryostatins, Bryostatin 13 functions as a modulator of protein kinase C (PKC), a family of serine/threonine kinases implicated in cancer, neurodegeneration, and immune signaling.

Molecular Formula C41H62O15
Molecular Weight 794.9 g/mol
CAS No. 107021-11-4
Cat. No. B217551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBryostatin 13
CAS107021-11-4
SynonymsButanoic acid, (1S,3S,5Z,7R,8E,11R,13E,15S,17R,21R,23R,25S)-1,11,21-trihydroxy-17-(1R)-1-hydroxyethyl-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo21.3.1.13,7.111,15nonacos-8-en-25-yl ester
Molecular FormulaC41H62O15
Molecular Weight794.9 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1CC2CC(CC(=O)OC(CC3CC(=CC(=O)OC)CC(O3)(C(C=CC4CC(=CC(=O)OC)CC(O4)CC(C1(C)C)(O2)O)(C)C)O)C(C)O)O
InChIInChI=1S/C41H62O15/c1-9-10-34(44)54-33-21-30-18-27(43)19-37(47)53-32(24(2)42)20-29-15-26(17-36(46)51-8)22-40(48,55-29)38(3,4)12-11-28-13-25(16-35(45)50-7)14-31(52-28)23-41(49,56-30)39(33,5)6/h11-12,16-17,24,27-33,42-43,48-49H,9-10,13-15,18-23H2,1-8H3/b12-11+,25-16+,26-17+/t24-,27+,28-,29-,30+,31-,32+,33-,40+,41-/m0/s1
InChIKeyUYHQBUSZLQOCRF-OYLGSXELSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bryostatin 13 (CAS 107021-11-4): Procurement-Relevant Baseline for a 20-Desoxybryostatin PKC Modulator


Bryostatin 13 is a 20-desoxybryostatin belonging to the bryostatin family of macrocyclic lactones, originally isolated from the marine bryozoan Bugula neritina [1]. Like other bryostatins, Bryostatin 13 functions as a modulator of protein kinase C (PKC), a family of serine/threonine kinases implicated in cancer, neurodegeneration, and immune signaling [1]. Structurally, Bryostatin 13 lacks the C20 hydroxyl group present in Bryostatin 1, placing it in the distinct 20-desoxybryostatin subclass alongside Bryostatins 10, 11, and 12 [1]. This structural difference translates into a differentiated pharmacological profile, including the inability to trigger neutrophil oxidative burst—a hallmark activity of Bryostatin 1 [2]. Understanding the precise quantitative boundaries of Bryostatin 13's activity relative to its closest in-class analogs is essential for informed scientific procurement decisions, particularly when selecting among the more than 20 known natural bryostatins.

Why Bryostatin 13 Cannot Be Assumed Interchangeable with Other Bryostatins or PKC Modulators


The bryostatin family comprises over 20 structurally distinct congeners, yet the vast majority of preclinical and clinical data derive from Bryostatin 1 alone [1]. This asymmetry in characterization creates a procurement risk: assuming functional equivalence between Bryostatin 1 and Bryostatin 13 overlooks documented differences in both in vitro antineoplastic potency (P388 ED50 spanning over two orders of magnitude across bryostatins) and immunomodulatory activity—specifically, Bryostatin 13 fails to induce reactive oxygen species release in human neutrophils, a property exhibited by Bryostatin 1 [2]. Furthermore, Bryostatin 13's 20-desoxy structural motif distinguishes it from the 20-oxygenated bryostatins and may confer distinct PKC isoform selectivity profiles [1]. For applications requiring precise modulation of specific PKC-mediated pathways without concomitant neutrophil activation, substitution of Bryostatin 13 with Bryostatin 1 or other bryostatins is not scientifically justifiable without confirmatory functional data.

Bryostatin 13 Technical Specification & Comparator Evidence for Procurement Decisions


P388 Lymphocytic Leukemia ED50: Bryostatin 13 vs. Bryostatin 12 (Closest Structural Analog)

In the NCI murine P388 lymphocytic leukemia cell line, Bryostatin 13 exhibits an ED50 of 0.0054 μg/mL, compared to Bryostatin 12's ED50 of 0.014 μg/mL, measured under identical assay conditions [1]. Both compounds belong to the 20-desoxybryostatin subclass, making this the most structurally matched head-to-head comparison available. Bryostatin 13 is approximately 2.6-fold more potent than Bryostatin 12 in this assay, providing a quantifiable basis for selecting between the two most closely related 20-desoxybryostatins for antineoplastic studies.

Antineoplastic activity P388 leukemia ED50 comparison 20-desoxybryostatin

Functional Selectivity: Neutrophil Oxidative Burst Response — Bryostatin 13 vs. Bryostatin 1

In a comparative study directly evaluating Bryostatin 1 and Bryostatin 13 on human polymorphonuclear neutrophils (PMNs) and monocytes, Bryostatin 1 triggered a robust release of reactive oxygen radicals, whereas Bryostatin 13 failed to elicit any detectable oxidative burst response [1]. This functional dichotomy was observed using two independent assay readouts—lucigenin-amplified chemiluminescence and ferricytochrome c reduction—underscoring the robustness of the finding. This represents a qualitative, binary difference in immunomodulatory activity between two bryostatins that otherwise share the core macrocyclic lactone scaffold.

Immunomodulation Neutrophil activation Reactive oxygen species PKC-mediated respiratory burst

P388 ED50 Class-Level Comparison: Bryostatin 13 Relative to Bryostatins 9–11

Within the broader bryostatin family, P388 ED50 values span a range of ~670-fold, from Bryostatin 11 (1.8 × 10⁻⁵ μg/mL) to Bryostatin 9 (1.2 × 10⁻³ μg/mL) [1]. Bryostatin 13's ED50 of 5.4 × 10⁻³ μg/mL places it at an intermediate potency tier: approximately 300-fold less potent than Bryostatin 11 (the most potent in-class), roughly equipotent to Bryostatin 10 (7.6 × 10⁻⁴ μg/mL, within ~7-fold), and approximately 4.5-fold more potent than Bryostatin 9 [1]. This class-level ranking enables users to gauge Bryostatin 13's relative position when potency requirements dictate a specific ED50 window, independent of the structural subclass designation.

P388 leukemia Bryostatin class comparison ED50 ranking

Structural Differentiation: 20-Desoxy Motif and Implications for PKC Modulation

Bryostatin 13 belongs to the 20-desoxybryostatin subclass, characterized by the absence of a hydroxyl group at the C20 position that is present in Bryostatin 1 and most extensively studied bryostatins [1]. This structural feature is shared with Bryostatins 10, 11, and 12 [1]. While direct PKC isoform Ki data for Bryostatin 13 are not publicly available, the broader bryostatin structure-activity relationship literature establishes that alterations in the C20 region influence PKC binding affinity and isoform selectivity [2]. Notably, Bryostatin 1 binds PKCα with a Ki of approximately 1.35 nM [2], and the C20 hydroxyl contributes to the hydrogen-bonding network within the C1 domain binding pocket. The 20-desoxy modification in Bryostatin 13 is therefore expected to alter its PKC isoform engagement profile relative to Bryostatin 1, though quantitative confirmation awaits dedicated binding studies.

20-Desoxybryostatin Structure-activity relationship PKC isoform selectivity

Natural Abundance and Isolation Yield: Implications for Procurement Feasibility

In the original isolation study, Bryostatin 13 was obtained in a yield of 0.7 mg from approximately 1000 kg (wet weight) of Bugula neritina, while the co-isolated Bryostatin 12 yielded 3.7 mg from the same biomass [1]. This represents a ~5.3-fold lower natural abundance for Bryostatin 13 relative to Bryostatin 12. The extremely low isolation yield (0.7 μg per kg of source material) is a critical procurement consideration: Bryostatin 13 is among the rarest of the isolated natural bryostatins, directly impacting commercial availability, cost, and the feasibility of large-scale in vivo studies.

Natural product isolation Supply constraint Procurement feasibility

Optimal Scientific and Procurement Use Cases for Bryostatin 13 Based on Comparative Evidence


PKC-Mediated Neutrophil-Independent Signaling Studies

For investigations of PKC-dependent signaling pathways where neutrophil-derived reactive oxygen species would confound experimental readouts—such as in neuroinflammation models, sterile inflammation assays, or studies of PKC's non-immunological functions—Bryostatin 13 offers a critical functional advantage over Bryostatin 1: its complete inability to trigger neutrophil oxidative burst eliminates a major source of off-target ROS-mediated effects. This selectivity profile, demonstrated in direct comparison with Bryostatin 1 using lucigenin chemiluminescence and ferricytochrome c reduction assays [1], makes Bryostatin 13 the preferred choice when PKC modulation must be achieved without concomitant activation of the phagocyte respiratory burst.

20-Desoxybryostatin Structure-Activity Relationship (SAR) Profiling

Research programs investigating the contribution of the C20 hydroxyl group to bryostatin pharmacology require Bryostatin 13 as a key comparator within the 20-desoxybryostatin subclass. Alongside Bryostatins 10, 11, and 12, Bryostatin 13 enables systematic SAR studies that probe how the absence of C20 oxygenation affects PKC isoform binding, cellular translocation kinetics, and downstream biological responses. The availability of P388 ED50 data for all four 20-desoxybryostatins [2] provides a quantitative framework for correlating structural features with antineoplastic potency within this subclass.

Intermediate-Potency Positive Control for Bryostatin Analog Screening

In screening campaigns evaluating novel bryostatin analogs or bryologs, Bryostatin 13 serves as a useful intermediate-potency reference standard. Its P388 ED50 of 5.4 × 10⁻³ μg/mL [2] occupies a middle tier in the bryostatin potency range—more potent than Bryostatin 9 (1.2 × 10⁻³ μg/mL) but significantly less potent than Bryostatin 11 (1.8 × 10⁻⁵ μg/mL). This intermediate activity level helps establish a dynamic range for hit identification, enabling detection of analogs with both improved and reduced potency without the ceiling effects that would arise from using the most potent bryostatins as controls.

Procurement for Studies Requiring Chemically Defined, Low-Neutrophil-Activation Bryostatin Material

For contract research organizations and academic core facilities that maintain a catalog of bryostatin standards for diverse client projects, Bryostatin 13 fills a specific niche: it provides PKC-modulating activity with documented absence of neutrophil oxidative burst induction. Procurement teams serving multi-user facilities should stock Bryostatin 13 alongside Bryostatin 1 to offer end-users a functionally distinct option, with the caveat that its ~5.3-fold lower natural abundance relative to Bryostatin 12 [2] necessitates advance planning for large-quantity orders.

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